molecular formula C31H30O7 B12078092 [2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate

[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate

Cat. No.: B12078092
M. Wt: 514.6 g/mol
InChI Key: CZXFETNZSZYWMW-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. it likely involves esterification reactions between appropriate precursors.
    • Industrial production methods may involve large-scale synthesis using optimized conditions, but these details remain proprietary.
  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions typical of esters, such as hydrolysis, transesterification, and reduction.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying ester reactivity and stereochemistry.

      Biology: Investigated for potential biological activity (e.g., antimicrobial properties).

      Medicine: No specific medical applications reported.

      Industry: Limited information on industrial applications.

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is scarce. Further research is needed to elucidate its biological effects.
    • It likely interacts with cellular targets related to ester metabolism or signaling pathways.
  • Comparison with Similar Compounds

    • Similar compounds are not explicitly listed in the available data. further exploration of related benzoate esters and oxolan-containing compounds may reveal analogs.

    Properties

    Molecular Formula

    C31H30O7

    Molecular Weight

    514.6 g/mol

    IUPAC Name

    [2-benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate

    InChI

    InChI=1S/C31H30O7/c1-2-12-26-28(32)29(35-20-22-13-6-3-7-14-22)27(38-26)19-25(37-31(34)24-17-10-5-11-18-24)21-36-30(33)23-15-8-4-9-16-23/h2-11,13-18,25-27,29H,1,12,19-21H2

    InChI Key

    CZXFETNZSZYWMW-UHFFFAOYSA-N

    Canonical SMILES

    C=CCC1C(=O)C(C(O1)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4

    Origin of Product

    United States

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